

Computational Docking of ONC201: A Technical Guide to Target Interaction

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Compound of Interest

Compound Name: *TIC10g*

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Abstract

ONC201, a first-in-class small molecule of the imipridone class, has shown significant promise in preclinical and clinical settings for the treatment of various cancers, particularly high-grade gliomas.[1] Its unique mechanism of action involves the engagement of two primary targets: the G protein-coupled receptor (GPCR) Dopamine Receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[1][2] Understanding the molecular interactions between ONC201 and these targets is crucial for optimizing its therapeutic potential and developing next-generation analogs. This technical guide provides an in-depth overview of the computational docking studies of ONC201 with DRD2 and ClpP, summarizing quantitative binding data, detailing experimental protocols, and visualizing the associated signaling pathways.

Introduction to ONC201 and its Targets

ONC201, also known as TIC10, was initially identified through a phenotypic screen for compounds capable of inducing the transcription of the TNF-related apoptosis-inducing ligand (TRAIL) gene, a key regulator of apoptosis, independent of p53 status.[3] Subsequent research has elucidated a dual mechanism of action centered on two distinct protein targets.

Dopamine Receptor D2 (DRD2): ONC201 acts as a selective antagonist of DRD2, a receptor frequently overexpressed in various cancer cells, including glioblastoma.[4][5] By blocking

DRD2, ONC201 disrupts downstream signaling pathways, including the Akt and ERK pathways, which are critical for cancer cell survival and proliferation.[4]

Caseinolytic Protease P (ClpP): In addition to its effects on DRD2, ONC201 functions as a direct activator of the mitochondrial protease ClpP.[2][6] This activation leads to the degradation of mitochondrial proteins, resulting in mitochondrial dysfunction and subsequent induction of the integrated stress response (ISR), ultimately contributing to cancer cell death.[7][8]

Quantitative Binding Data

Computational docking studies, complemented by in vitro binding assays, have provided quantitative estimates of the interaction between ONC201 and its targets. The following table summarizes key binding affinity and activity data.

Target	Parameter	Value (μM)	Method	Reference
DRD2	Ki	3	In vitro binding studies	[3]
DRD3	Ki	3	In vitro binding studies	[9]
ClpP	EC50 (casein proteolysis)	~1.25	Recombinant ClpP activity assay	[7][8]

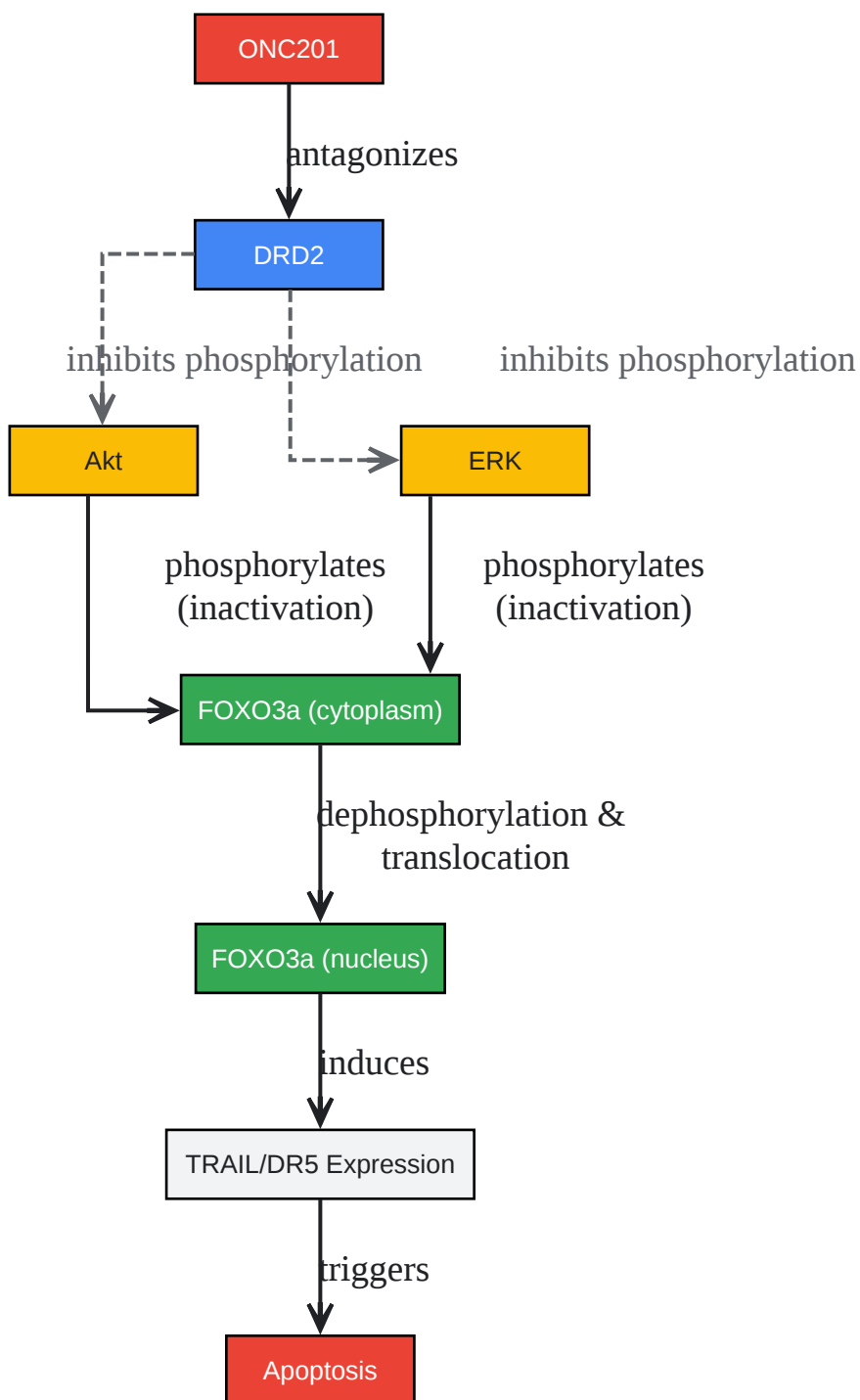
Note: Ki (inhibitor constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. EC50 (half maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

Signaling Pathways and Mechanisms of Action

The binding of ONC201 to DRD2 and ClpP initiates a cascade of downstream signaling events that collectively contribute to its anti-cancer effects.

DRD2 Antagonism and Downstream Signaling

Antagonism of DRD2 by ONC201 leads to the dual inactivation of the Akt and ERK signaling pathways.[4] This results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of the pro-apoptotic ligand TRAIL and its death receptor DR5.[10]

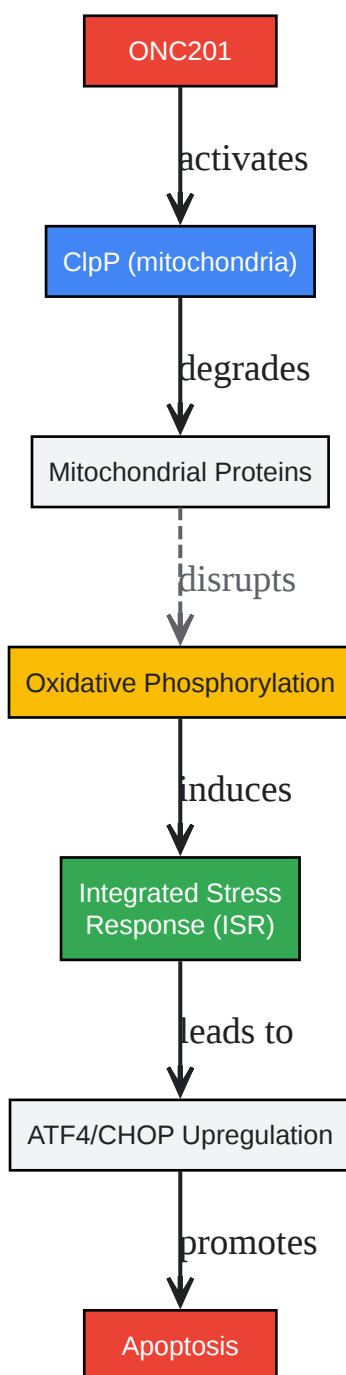


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ONC201-mediated DRD2 signaling pathway.

ClpP Activation and Mitochondrial Stress

ONC201 allosterically activates the mitochondrial protease ClpP, leading to the degradation of mitochondrial proteins.[7] This process disrupts oxidative phosphorylation and induces the integrated stress response (ISR), characterized by the upregulation of ATF4 and CHOP, which further contributes to apoptosis.[7][8]



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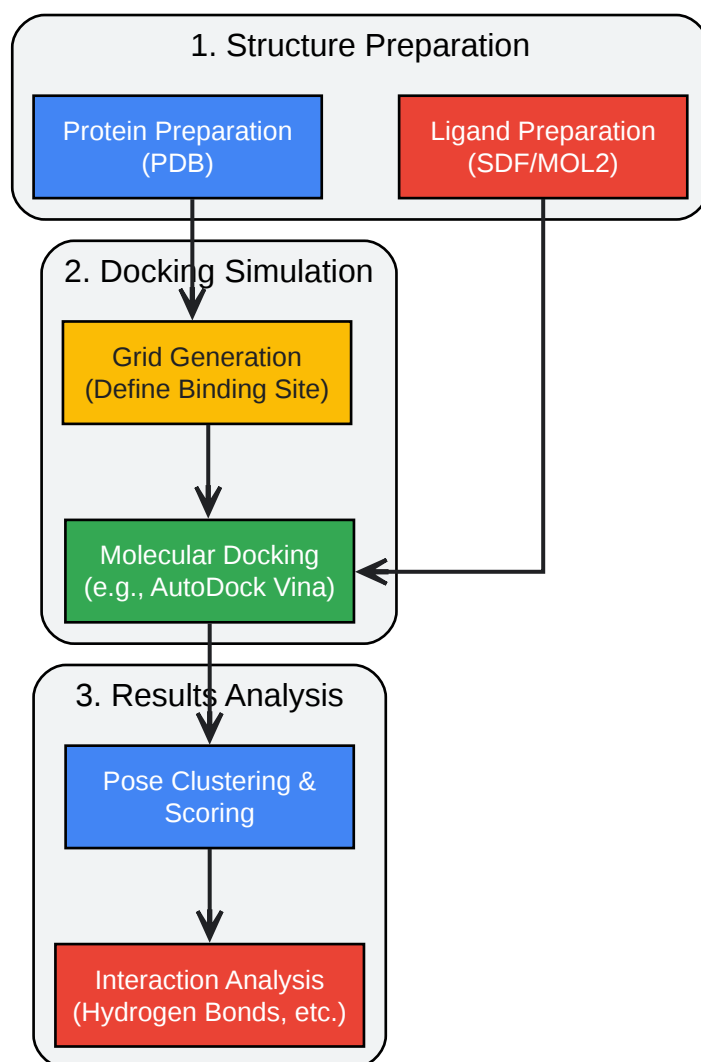
ONC201-mediated ClpP signaling pathway.

Experimental Protocols: Computational Docking

While specific docking parameters for ONC201 are often proprietary, this section outlines a generalized and robust workflow for performing computational docking of a small molecule like ONC201 to its protein targets, DRD2 and ClpP, using widely accepted software and methodologies.

General Workflow for Computational Docking

The process of computational docking involves preparing the protein and ligand structures, defining the binding site, performing the docking calculations, and analyzing the results.



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Generalized computational docking workflow.

Detailed Methodologies

4.2.1. Software and Tools

- Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For preparing protein and ligand files and performing the docking.
- PyMOL or UCSF Chimera: For visualization and analysis of protein-ligand interactions.
- Open Babel: For converting ligand file formats.

4.2.2. Protein Preparation (Receptor)

- **Obtain Protein Structure:** Download the crystal structure of the target protein (e.g., human DRD2 or ClpP) from the Protein Data Bank (PDB).
- **Clean the Structure:** Using MGL-Tools, remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
- **Add Hydrogens:** Add polar hydrogens to the protein structure.
- **Assign Charges:** Compute Gasteiger charges for the protein atoms.
- **Set Receptor Type:** Define the receptor as a rigid macromolecule.
- **Save as PDBQT:** Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

4.2.3. Ligand Preparation

- **Obtain Ligand Structure:** Obtain the 3D structure of ONC201, typically in SDF or MOL2 format.
- **Energy Minimization:** Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
- **Define Torsions:** Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
- **Save as PDBQT:** Save the prepared ligand in the PDBQT format.

4.2.4. Grid Box Generation

- **Define the Binding Site:** Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review and active site prediction tools.
- **Set Grid Parameters:** In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that dictate the

search space for the docking algorithm.

4.2.5. Docking Execution

- **Configure Docking Parameters:** Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also the thoroughness of the conformational search.
- **Run AutoDock Vina:** Execute the docking simulation from the command line using the configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

4.2.6. Analysis of Results

- **Examine Binding Affinities:** The output log file will contain a table of the top-ranked binding poses and their corresponding binding energies. The more negative the value, the stronger the predicted binding affinity.
- **Visualize Docking Poses:** Use PyMOL or Chimera to visualize the predicted binding poses of ONC201 within the active site of the target protein.
- **Analyze Interactions:** Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the best-scoring pose to understand the molecular basis of binding.

Conclusion

Computational docking studies have been instrumental in elucidating the molecular interactions between ONC201 and its primary targets, DRD2 and ClpP. These in silico approaches, in conjunction with experimental validation, provide a powerful framework for understanding the compound's mechanism of action, interpreting structure-activity relationships, and guiding the design of more potent and selective anticancer agents. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the therapeutic potential of ONC201 and the broader class of imipridone compounds.

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